

Ser-ala-alloresact: A Potent Tool for Elucidating Sperm Motility Mechanisms

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Compound of Interest

Compound Name: Ser-ala-alloresact

Cat. No.: B13401469

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ser-ala-alloresact is a sperm-activating peptide (SAP) originally isolated from the egg jelly of the sea urchin *Glyptocidaris crenularis*. As a member of the alloresact family of peptides, it serves as a powerful tool for investigating the intricate signaling pathways that govern sperm motility and chemotaxis. In marine invertebrates, these peptides play a crucial role in fertilization by guiding sperm towards the egg. For researchers and drug development professionals, **Ser-ala-alloresact** offers a specific molecular probe to dissect the components of the cGMP signaling cascade, ion channel modulation, and the resulting changes in flagellar mechanics that drive sperm movement. These application notes provide a comprehensive overview of the use of **Ser-ala-alloresact** in sperm motility studies, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

Ser-ala-alloresact initiates a rapid and transient signaling cascade upon binding to its receptor on the sperm plasma membrane. The receptor is a membrane-bound guanylyl cyclase (mGC). This interaction triggers the conversion of GTP to cyclic guanosine monophosphate (cGMP), leading to a sharp, temporary increase in intracellular cGMP concentration.

This surge in cGMP is the primary event that orchestrates a series of downstream physiological responses:

- **Ion Channel Modulation:** The elevated cGMP directly activates cGMP-dependent K⁺ channels, causing an efflux of potassium ions and a subsequent hyperpolarization of the sperm membrane. This change in membrane potential is critical for the subsequent activation of Ca²⁺ channels.
- **Intracellular pH and Ca²⁺ Fluctuation:** The initial hyperpolarization facilitates the opening of voltage-gated Ca²⁺ channels, leading to an influx of extracellular calcium ions. This influx, along with changes in intracellular pH, modulates the activity of dynein arms within the flagellum.
- **Regulation of Flagellar Beat and Motility:** The changes in intracellular Ca²⁺ and pH directly impact the asymmetry and frequency of the flagellar beat, resulting in increased sperm motility and chemotactic turning towards the source of the peptide.

Quantitative Data on the Effects of Ser-ala-alloresact

The following tables summarize the quantitative effects of sperm-activating peptides, including **Ser-ala-alloresact** and its analogues, on key physiological parameters of sperm. These data are compiled from studies on various sea urchin and starfish species.

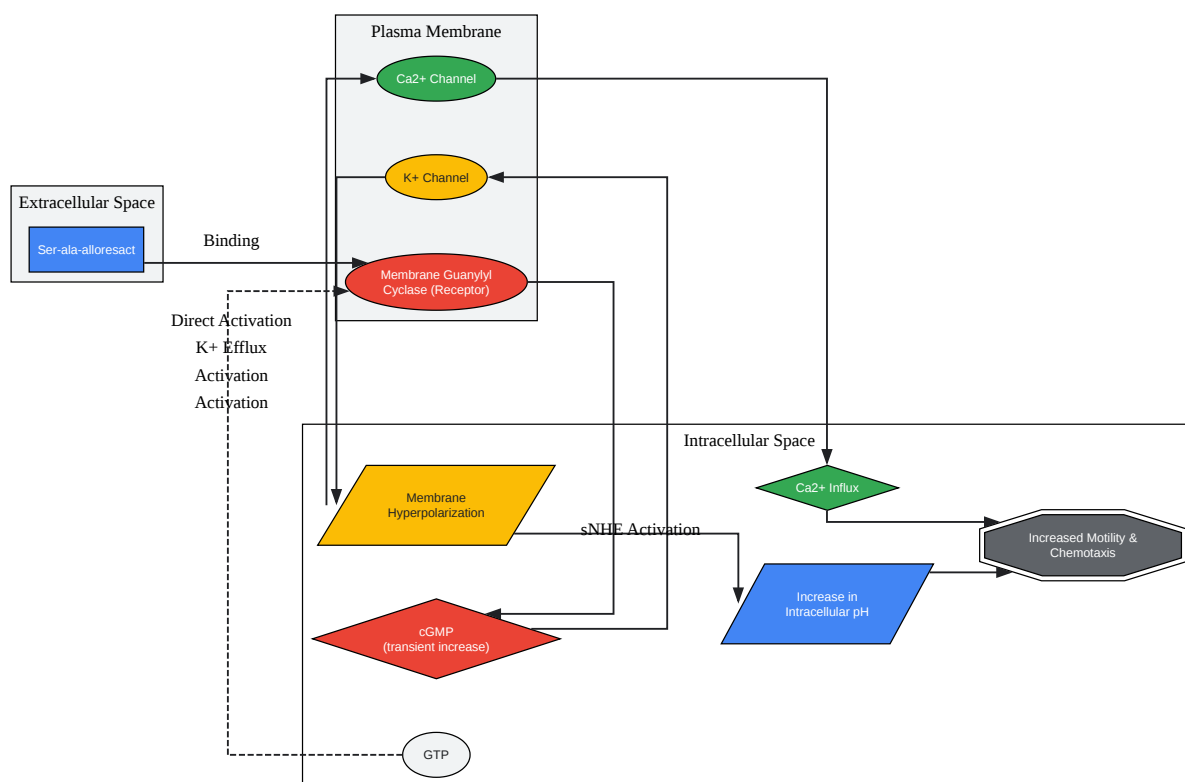
Table 1: Effect of Sperm-Activating Peptides on Intracellular cGMP Levels and Membrane Potential

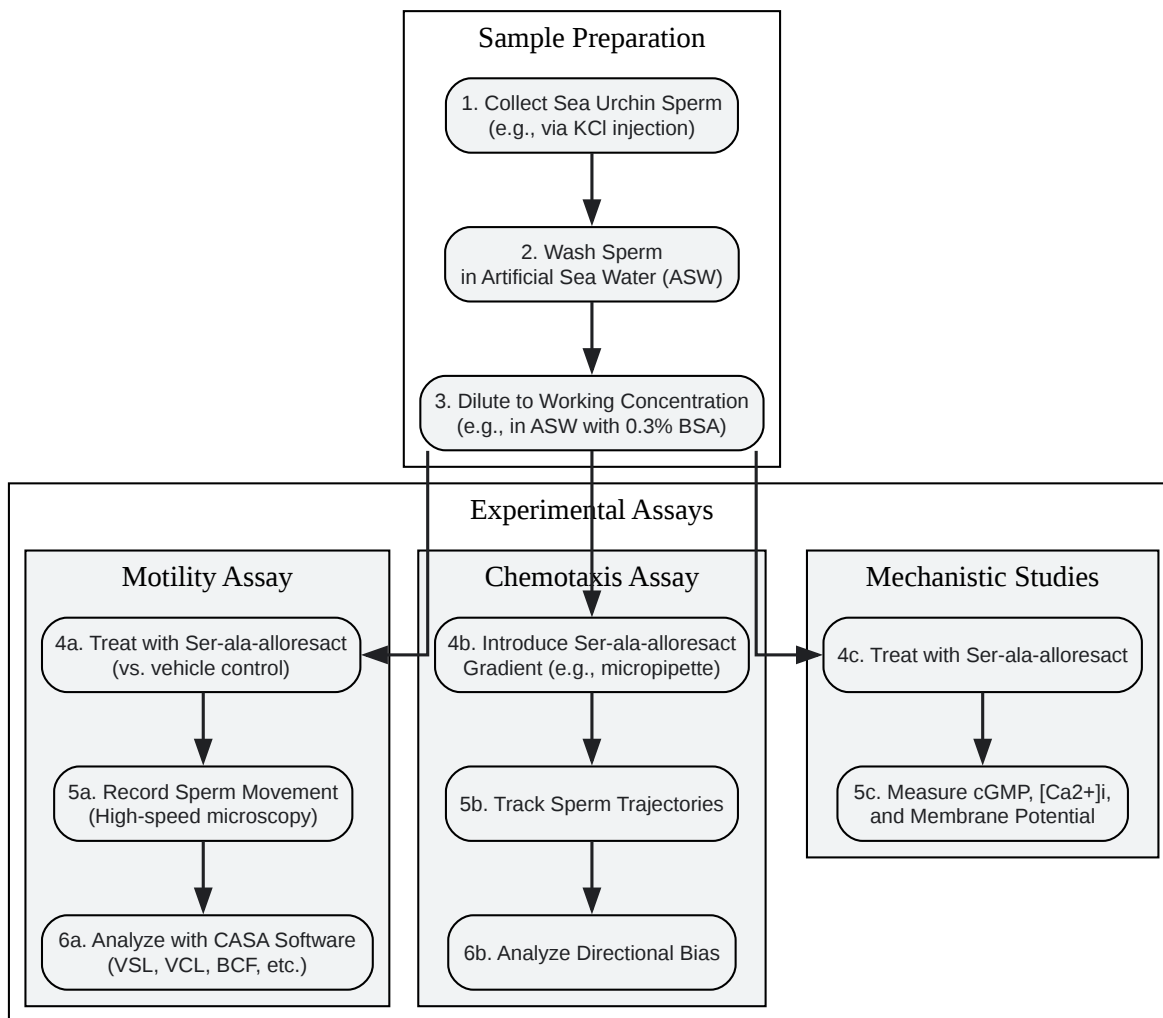
Parameter	Species	Peptide Concentration	Observation	Reference
Intracellular cGMP	Asterias amurensis (starfish)	High concentration	Up to 60-fold increase within 100-200 ms	Matsumoto et al., 2003
Membrane Potential	Strongylocentrotus purpuratus (sea urchin)	Not specified	Hyperpolarization	Darszon et al., 2008
Membrane Potential	Mouse (for comparison)	Capacitating conditions	Hyperpolarization from -35/-45 mV to -65 mV	Espinosa & Darszon, 1995; Zeng et al., 1995

Table 2: Effect of Sperm-Activating Peptides on Sperm Motility Parameters

Parameter	Species	Peptide/Condition	Observation	Reference
Swimming Speed	Arbacia punctulata (sea urchin)	Resact	Average speed of $238 \pm 6 \mu\text{m/s}$	Li et al., 2013
Beat Frequency	Human (for comparison)	Progesterone stimulation	Enhancement of second-harmonic contribution to beat	Saggiorato et al., 2017
Progressive Motility	Human (for comparison)	Nitric Oxide Donor (stimulates cGMP)	Increase from 62-66% to 77-78%	Miraglia et al., 2010
Straight Line Velocity (VSL)	Human (for comparison)	Nitric Oxide Donor (stimulates cGMP)	Increase from 34-35.5 $\mu\text{m/s}$ to 44-49 $\mu\text{m/s}$	Miraglia et al., 2010

Signaling Pathway and Experimental Workflow Diagrams





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